1H-imidazole;5-methoxy-3-propan-2-yloxy-N-(2H-tetrazol-5-yl)-1-benzothiophene-2-carboxamide
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Overview
Description
3-Isopropoxy-5-methoxy-N-(1H-tetrazol-5-yl)benzo[b]thiophene-2-carboxamide–1H-imidazole (1:1) is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzo[b]thiophene core, which is a sulfur-containing aromatic ring, and is functionalized with various substituents including isopropoxy, methoxy, tetrazolyl, and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropoxy-5-methoxy-N-(1H-tetrazol-5-yl)benzo[b]thiophene-2-carboxamide typically involves multiple steps:
Formation of the Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized through cyclization reactions involving sulfur-containing precursors and aromatic compounds.
Introduction of the Isopropoxy and Methoxy Groups: These groups can be introduced via alkylation reactions using appropriate alkyl halides (e.g., isopropyl bromide and methyl iodide) in the presence of a base.
Tetrazole Formation: The tetrazole ring can be formed by reacting an appropriate nitrile precursor with sodium azide under acidic conditions.
Carboxamide Formation: The carboxamide group can be introduced through amidation reactions involving carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[b]thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
3-Isopropoxy-5-methoxy-N-(1H-tetrazol-5-yl)benzo[b]thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory agent due to its structural similarity to other bioactive molecules.
Material Science: Its unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Biological Studies: The compound’s interactions with biological macromolecules are studied to understand its potential as a drug candidate.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Isopropoxy-5-methoxy-N-(1H-tetrazol-5-yl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzyme active sites or receptor proteins. The benzo[b]thiophene core can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate biological pathways, leading to therapeutic effects such as anti-inflammatory activity .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-methoxy-1-benzo[b]thiophene-2-sulfonylamide: Known for its anti-inflammatory properties.
5-Isopropyl-N-(1H-1,2,3,4-tetrazol-5-yl)thiobenzo-2-oxazole acetamide: Another compound with a similar structure and potential anti-inflammatory activity.
Uniqueness
3-Isopropoxy-5-methoxy-N-(1H-tetrazol-5-yl)benzo[b]thiophene-2-carboxamide is unique due to its combination of functional groups, which confer distinct electronic and steric properties. This uniqueness allows it to interact with a broader range of biological targets and exhibit diverse chemical reactivity.
Properties
CAS No. |
104795-67-7 |
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Molecular Formula |
C17H19N7O3S |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
1H-imidazole;5-methoxy-3-propan-2-yloxy-N-(2H-tetrazol-5-yl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C14H15N5O3S.C3H4N2/c1-7(2)22-11-9-6-8(21-3)4-5-10(9)23-12(11)13(20)15-14-16-18-19-17-14;1-2-5-3-4-1/h4-7H,1-3H3,(H2,15,16,17,18,19,20);1-3H,(H,4,5) |
InChI Key |
LEJOXPGKGLTJOS-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(SC2=C1C=C(C=C2)OC)C(=O)NC3=NNN=N3.C1=CN=CN1 |
Canonical SMILES |
CC(C)OC1=C(SC2=C1C=C(C=C2)OC)C(=O)NC3=NNN=N3.C1=CN=CN1 |
Synonyms |
3-ISOPROPOXY-5-METHOXY-N-(1H-TETRAZOL-5-YL)BENZO[B]THIOPHENE-2-CARBOXAMIDE--1H-IMIDAZOLE (1:1) |
Origin of Product |
United States |
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